molecular formula C10H9BrF3NO3 B14059329 1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene

Cat. No.: B14059329
M. Wt: 328.08 g/mol
InChI Key: ORUBPGNUJXYKSV-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, nitro, and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, amines.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromopropyl group can undergo nucleophilic substitution, leading to the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromopropyl)-2-nitro-6-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of the nitro, bromopropyl, and trifluoromethoxy groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C10H9BrF3NO3

Molecular Weight

328.08 g/mol

IUPAC Name

2-(3-bromopropyl)-1-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3NO3/c11-6-2-3-7-8(15(16)17)4-1-5-9(7)18-10(12,13)14/h1,4-5H,2-3,6H2

InChI Key

ORUBPGNUJXYKSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)CCCBr)[N+](=O)[O-]

Origin of Product

United States

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